N-(1-butyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine
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Overview
Description
1-Butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and material science due to their unique structural properties and reactivity. This compound, in particular, features a tetrazole ring substituted with a butyl group and a phenylfuran moiety, making it a subject of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine typically involves a multi-step process. One common method includes the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile. The phenylfuran moiety can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds .
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the tetrazole ring.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phenylfuran moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives.
Scientific Research Applications
1-Butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: Tetrazole derivatives are known for their potential as antimicrobial and anticancer agents.
Industry: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(1-butyl-1H-tetraazol-5-yl)-N-[(5-phenyl-2-furyl)methyl]amine exerts its effects is primarily through its interaction with biological targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
1-Butyl-1H-tetrazol-5-amine: A simpler tetrazole derivative without the phenylfuran moiety.
(5-Phenylfuran-2-yl)methanamine: Lacks the tetrazole ring but retains the phenylfuran structure.
Uniqueness: 1-Butyl-N-[(5-phenylfuran-2-yl)methyl]-1H-tetrazol-5-amine is unique due to the combination of the tetrazole ring and the phenylfuran moiety. This dual functionality allows it to participate in a broader range of chemical reactions and interact with multiple biological targets, enhancing its versatility in research and industrial applications.
Properties
Molecular Formula |
C16H19N5O |
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Molecular Weight |
297.35 g/mol |
IUPAC Name |
1-butyl-N-[(5-phenylfuran-2-yl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C16H19N5O/c1-2-3-11-21-16(18-19-20-21)17-12-14-9-10-15(22-14)13-7-5-4-6-8-13/h4-10H,2-3,11-12H2,1H3,(H,17,18,20) |
InChI Key |
LYUPZNPWSWEBLZ-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
Canonical SMILES |
CCCCN1C(=NN=N1)NCC2=CC=C(O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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